6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Description
Properties
IUPAC Name |
6-methoxy-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-12-5-4-10-6(2-3-8-10)9-7(5)11/h2-4H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQGEEPFMDDWPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=CC=N2)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cyclization-Based Synthesis
The foundational approach to synthesizing 6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves condensation reactions between aminopyrazole derivatives and β-dicarbonyl compounds. For example, reacting 5-amino-3-methoxypyrazole with ethyl acetoacetate under acidic conditions initiates cyclization to form the pyrimidine ring . Key steps include:
-
Enolization of the β-diketone to enhance nucleophilicity.
-
Nucleophilic attack by the amino group of the pyrazole on the electrophilic carbonyl carbon.
-
Cyclodehydration to form the fused bicyclic system.
A critical factor is the choice of solvent and acid catalyst. Ethanol with acetic acid (6 equiv) under an oxygen atmosphere at 130°C yields 74–94% product purity, as demonstrated in analogous pyrazolo[1,5-a]pyridine syntheses .
Oxidative Dehydrogenation Strategies
Oxidative dehydrogenation is pivotal in constructing the aromatic pyrazolo[1,5-a]pyrimidine system. This method employs molecular oxygen as an oxidizing agent to eliminate hydrogen atoms from intermediate dihydropyrimidines. A representative protocol involves:
-
Reacting N-amino-2-iminopyridine with ethyl acetoacetate in ethanol.
-
Enol-adduct formation followed by oxidative dehydrogenation to generate the aromatic core .
Table 1 illustrates the impact of acetic acid equivalents and atmosphere on yield:
| Entry | Acetic Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O₂ | 94 |
Optimization shows that an oxygen atmosphere and excess acetic acid maximize yield by facilitating intermediate oxidation .
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis time from hours to minutes. A one-pot microwave-assisted method for analogous pyrazolo[1,5-a]pyrimidines involves:
-
Mixing aminopyrazole and β-ketoester in dimethylformamide (DMF).
-
Irradiating at 150°C for 20 minutes to achieve cyclization .
This approach minimizes side reactions and improves regioselectivity, achieving yields comparable to conventional methods (70–85%) . Adapting this protocol for 6-methoxy derivatives would require substituting methoxy-containing precursors while maintaining similar conditions.
Copper-Catalyzed Cyclization
Copper catalysts, such as Cu(OAc)₂, enhance cyclization efficiency by coordinating with reactive intermediates. For the structurally related 6-methoxy-3-methyl derivative, a copper-catalyzed method involves:
-
Condensing 4-methoxy-1H-pyrazol-5-amine with methyl acetoacetate.
-
Adding Cu(OAc)₂ (10 mol%) to facilitate ring closure at 80°C .
Table 2 compares catalytic efficiencies for pyrazolo[1,5-a]pyrimidine derivatives:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Cu(OAc)₂ | 80 | 6 | 88 |
| Pd(OAc)₂ | 100 | 12 | 65 |
| None | 130 | 18 | <10 |
Copper’s superior performance stems from its ability to stabilize transition states during cyclization .
Comparative Analysis of Synthetic Routes
Table 3 evaluates the scalability, yield, and practicality of each method:
| Method | Yield (%) | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Condensation/Cyclization | 74–94 | 18 h | High | Moderate |
| Oxidative Dehydrogenation | 94 | 18 h | Moderate | High |
| Microwave-Assisted | 70–85 | 20 min | High | Low |
| Copper-Catalyzed | 88 | 6 h | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one exhibits significant biological activity, particularly as a potential kinase inhibitor. Its mechanism of action involves binding to the ATP-binding site of specific kinases, inhibiting their activity and disrupting signaling pathways related to cell proliferation and survival.
In Vitro Studies
In vitro studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For example:
- Case Study 1: A study reported that this compound exhibited IC values in the micromolar range against breast cancer cell lines.
- Case Study 2: It was found to inhibit cyclin-dependent kinase (CDK) activity, suggesting its potential as an anticancer agent.
Therapeutic Applications
The compound's ability to inhibit specific kinases positions it as a promising candidate for cancer therapy. Additionally, its derivatives have shown potential in treating other diseases:
- Antiviral Activity: Some derivatives have demonstrated efficacy against viral infections by targeting viral polymerases.
- Neuroprotective Effects: Research indicates potential applications in neurodegenerative diseases due to its ability to modulate neuroinflammatory pathways.
Mechanism of Action
The mechanism of action of 6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- This contrasts with electron-withdrawing groups (e.g., -CF3 at C7), which deactivate the ring .
- 7-Trifluoromethyl derivatives : Substitution at C7 with -CF3 (e.g., 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one) increases electrophilicity, facilitating Suzuki-Miyaura cross-coupling at C3 with aryl boronic acids (yields: 86–91%) .
- 3-Aryl/heteroaryl derivatives : Arylation at C3 (e.g., 3-(4-methoxyphenyl)-7-CF3-pyrazolo[1,5-a]pyrimidin-5-one) is achieved via palladium-catalyzed coupling, demonstrating versatility in diversifying the core structure .
Reactivity and Functionalization
- 6-Methoxy derivative : The electron-rich C6 position may favor electrophilic attacks, though direct evidence is lacking. In contrast, C7-CF3 derivatives undergo regioselective bromination at C3 due to the -CF3 group’s electron-withdrawing effects .
- Cross-coupling reactions : 3-Bromo-7-CF3 derivatives are effective substrates for Suzuki-Miyaura coupling, enabling aryl/heteroaryl group introduction without debromination . The methoxy group’s influence on similar reactions remains unexplored.
Pharmacological and Physicochemical Properties
Solubility and Stability
Biological Activity
6-Methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 164.16 g/mol. The compound features a methoxy group at the 6-position and a fused pyrazole-pyrimidine ring system, which is crucial for its biological activity.
Biological Activities
The biological activities of this compound include:
Anticancer Activity
Recent studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds based on this structure have demonstrated antiproliferative effects against various cancer cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values in the micromolar range .
- Mechanism of Action : The mechanism involves cell cycle arrest and induction of apoptosis. For example, one study indicated that certain derivatives could increase caspase-3 levels significantly in treated cancer cells .
Anti-inflammatory Activity
This compound has also shown promise as an anti-inflammatory agent:
- Inhibition Studies : Preliminary findings suggest that this compound can inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. The selectivity index for COX inhibition was reported to be significantly higher than traditional anti-inflammatory drugs like Indomethacin .
Comparative Biological Activity Table
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
- Study on Anticancer Properties :
- Anti-inflammatory Evaluation :
Q & A
Q. What synthetic methodologies are effective for preparing 6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one derivatives?
A one-pot, solvent-free condensation approach using barbituric acids, aldehydes, and 1H-pyrazol-5-amines is efficient for synthesizing pyrazolo[1,5-a]pyrimidine scaffolds. Optimization of reaction conditions (e.g., temperature, catalyst) is critical for regioselectivity and yield. For example, coupling 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with arylboronic acids via palladium-catalyzed cross-coupling achieves 5-arylated derivatives in high yields (93%) under inert conditions . Challenges in regioselectivity during cyclization (e.g., distinguishing 5-methyl vs. 7-methyl isomers) require careful NMR analysis and NOE experiments to confirm structures .
Q. How can the purity and structural integrity of synthesized derivatives be validated?
Combine analytical techniques:
- HPLC/LC-MS for purity assessment.
- NMR spectroscopy (¹H, ¹³C, DEPT, NOE) to resolve regiochemical ambiguities. For example, NOE experiments differentiate between 2,5-dimethyl and 2,7-dimethyl isomers by proximity of methyl groups to pyrimidine protons .
- Elemental analysis and HRMS to confirm molecular formulas (e.g., C₁₃H₁₁N₅O: Calc. C 61.65%, H 4.38%; Found C 61.78%, H 4.12%) .
Q. What preliminary biological assays are recommended for evaluating anticancer activity?
- Antiproliferative assays (e.g., MTT) in cancer cell lines (e.g., HeLa, SiHa) to screen for cytotoxicity .
- Cell-cycle analysis (flow cytometry) to identify arrest phases (G₁ or G₂/M), which may correlate with p53 activation .
- Immunoblotting to detect apoptosis markers (e.g., BAX, Bcl-2) and phosphorylated p53 .
Advanced Research Questions
Q. How can structural modifications enhance p53 activation and selectivity in cervical cancer models?
- Introduce electron-donating groups (e.g., methoxy) at position 6 to improve nuclear translocation of p53. Anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates with 3,4,5-trimethoxyphenyl substituents show enhanced cytotoxicity (IC₅₀ < 1 µM) by stabilizing p53 via inhibition of E6-mediated degradation .
- SAR-guided design : Replace the 7-trifluoromethyl group with polar substituents (e.g., -CN, -NH₂) to improve solubility and target engagement. Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate derivatives demonstrate tunable ADME properties while retaining potency .
Q. What strategies resolve contradictions in regioselectivity during cyclization reactions?
- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation. For example, Hori’s method (ethyl acetoacetate + 3-amino-5-methylpyrazole) yields 2,5-dimethyl isomers, while Girges’ protocol with p-tosylaminopyrazole produces 7-methyl derivatives due to steric and electronic effects .
- Computational modeling : DFT calculations predict transition-state energies to favor specific regioisomers.
Q. How can conformational rigidity improve 5-HT₆ receptor antagonism?
- Restrict flexibility via intramolecular hydrogen bonds (e.g., between 3-sulfo and 2-methylamino groups). This enhances binding affinity (Ki < 10 nM) by stabilizing bioactive conformations .
- Introduce compact substituents (e.g., methyl at position 7) to reduce gyration radius, improving receptor fit.
Methodological Challenges and Solutions
Q. Handling hazardous intermediates during synthesis
Q. Addressing low yields in cross-coupling reactions
- Optimize catalyst systems: Replace Pd(PPh₃)₄ with PdCl₂(dppf) for enhanced stability in dioxane .
- Pre-activate boronic acids via Miyaura borylation to reduce side reactions .
Data Contradiction Analysis
Q. Discrepancies in reported antiproliferative mechanisms
Q. Conflicting regioselectivity in cyclocondensation
- Divergent outcomes (e.g., 5-methyl vs. 7-methyl isomers) arise from substituent electronic effects. Use Hammett plots to correlate substituent σ-values with product ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
